8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid
Description
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid is a heterocyclic compound featuring a 1,3-benzodioxine core substituted with a chloromethyl group at position 8 and a carboxylic acid group at position 4. The 1,3-benzodioxine scaffold consists of a benzene ring fused to a 1,3-dioxine ring, which confers unique electronic and steric properties. The chloromethyl substituent enhances reactivity, enabling functionalization via nucleophilic substitution, while the carboxylic acid group provides opportunities for salt formation or esterification, broadening its utility in pharmaceutical and synthetic chemistry .
Properties
IUPAC Name |
8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-2H,3-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRWKXQOUXGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)CCl)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429300 | |
| Record name | 8-(Chloromethyl)-2H,4H-1,3-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884325-48-8 | |
| Record name | 8-(Chloromethyl)-4H-1,3-benzodioxin-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884325-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Chloromethyl)-2H,4H-1,3-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Ring-Closing Reaction
Starting Material : 3,4-Dihydroxy-5-(chloromethyl)benzaldehyde.
Reagents :
- 1,2-Dibromoethane (5 equivalents) as the alkylating agent.
- Sodium hydroxide (5 equivalents) in aqueous solution.
- Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Procedure :
- Combine 3,4-dihydroxy-5-(chloromethyl)benzaldehyde (1 eq) with NaOH (5 eq) in water.
- Add 1,2-dibromoethane (5 eq) and TBAB (0.1 eq).
- Reflux at 100°C for 5 hours.
- Extract with dichloromethane, wash with brine, and concentrate.
- Recrystallize to obtain 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxaldehyde as an off-white solid (yield: 70–75%).
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl groups at positions 3 and 4 attack 1,2-dibromoethane to form the 1,3-dioxine ring. The chloromethyl group remains intact due to its meta position relative to the reacting hydroxyl groups.
Step 2: Oxidation to Carboxylic Acid
Reagents :
- Potassium permanganate (KMnO4, 3 eq) in aqueous solution.
- 10% potassium hydroxide (KOH) for workup.
Procedure :
- Dissolve the aldehyde intermediate (1 eq) in water at 70–80°C.
- Add KMnO4 (3 eq) gradually over 40 minutes.
- Reflux at 100°C for 2 hours.
- Cool, filter, and acidify the filtrate with concentrated HCl.
- Collect the precipitate via filtration and dry to obtain the title compound (yield: 85–90%).
Optimization Notes :
- Excess KMnO4 ensures complete oxidation without over-oxidizing the chloromethyl group.
- Acidification to pH 2–3 maximizes precipitation of the carboxylic acid.
Alternative Synthetic Approaches
Direct Chloromethylation of Preformed Benzodioxine
Procedure :
- Synthesize 4H-1,3-benzodioxine-6-carboxylic acid via literature methods.
- Treat with chloromethyl methyl ether (MOMCl) and ZnCl2 as a catalyst.
- Purify via column chromatography (hexane/ethyl acetate).
Limitations :
Microwave-Assisted Synthesis
Advantages :
- Reduces reaction time from hours to minutes.
- Enhances yield by 10–15% compared to conventional heating.
Conditions :
- 150°C, 300 W irradiation, 20 minutes.
- Requires specialized equipment and strict temperature control.
Analytical Characterization
Key Data for 8-(Chloromethyl)-4H-1,3-Benzodioxine-6-Carboxylic Acid :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C10H9ClO4 | HRMS |
| Molecular Weight | 228.63 g/mol | ESI-MS |
| Melting Point | 215–218°C (decomposes) | DSC |
| 1H NMR (D2O) | δ 4.28 (4H, OCH2), 7.2–7.66 (3H, ArH) | 400 MHz NMR |
| Purity | ≥95% | HPLC (C18 column) |
Spectroscopic Insights :
- The chloromethyl group (-CH2Cl) appears as a triplet at δ 4.28 ppm due to coupling with adjacent protons.
- Aromatic protons resonate as a multiplet between δ 7.2–7.66 ppm, confirming the substitution pattern.
Industrial-Scale Considerations
Cost Drivers :
- 1,2-Dibromoethane accounts for 60% of raw material costs.
- KMnO4 oxidation requires careful waste management due to MnO2 byproducts.
Safety Protocols :
- Use fume hoods and explosion-proof reactors during chloromethylation.
- Neutralize KMnO4 residues with sodium bisulfite before disposal.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxine derivatives, which can have different functional groups such as amines, alcohols, and thiols.
Scientific Research Applications
Pharmaceutical Development
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its chloromethyl group can be utilized for nucleophilic substitution reactions, leading to the development of new drug candidates with enhanced bioactivity.
Case Study : Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them suitable for pain management therapies.
Organic Synthesis
The compound is employed in organic synthesis as an intermediate for the preparation of more complex molecules. Its ability to undergo electrophilic aromatic substitution reactions allows chemists to introduce various functional groups onto the benzodioxine framework.
Example Reaction :
Material Science
In materials science, 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid is investigated for its potential use in developing polymers and coatings. Its reactive sites can facilitate cross-linking reactions that enhance the mechanical properties of polymeric materials.
Application Example : The compound has been explored for use in creating thermally stable coatings that can withstand high temperatures and harsh environments.
Data Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Precursor for drug synthesis; anti-inflammatory agents | Pain management and therapeutic efficacy |
| Organic Synthesis | Intermediate for complex molecule formation | Versatility in functionalization |
| Material Science | Development of polymers and coatings | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
8-Formyl-4H-1,3-benzodioxine-6-carboxylic Acid
- Substituents : Formyl group at position 8 (vs. chloromethyl in the target compound).
- Molecular Formula : C₁₀H₈O₅ (MW: 208.17 g/mol).
- Key Differences : The formyl group is less electronegative than chloromethyl, reducing electrophilic reactivity. This derivative may exhibit different solubility and hydrogen-bonding capabilities due to the aldehyde moiety .
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine
- Substituents : Chloromethyl at position 8 and fluorine at position 6 (vs. carboxylic acid at position 6 in the target compound).
- Molecular Formula : C₉H₈ClFO₂ (MW: 202.61 g/mol).
- The absence of a carboxylic acid group limits its use in coordination chemistry or as a synthetic intermediate .
Benzoxazine Derivatives
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid
- Core Structure : Benzoxazine (oxygen and nitrogen in the heterocycle) vs. benzodioxine (two oxygen atoms).
- Molecular Formula: C₁₀H₉ClNO₄ (MW: 241.63 g/mol).
- The ketone group at position 3 enhances electrophilicity, which may influence reactivity in nucleophilic additions .
6-Chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic Acid
- Substituents : Chlorine at position 6 and ketone at position 3.
- Molecular Formula: C₉H₆ClNO₄ (MW: 227.60 g/mol).
Other Heterocyclic Analogues
6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione
- Core Structure : Benzoxazine-dione fusion.
- Molecular Formula: C₁₀H₈ClNO₃ (MW: 225.63 g/mol).
- Key Differences : The dione moiety increases polarity and hydrogen-bond acceptor capacity, which may enhance binding to biological targets such as enzymes or receptors .
Comparative Data Table
*Estimated based on molecular formula.
Research Findings and Implications
- Reactivity : The chloromethyl group in the target compound enables alkylation reactions, making it a versatile intermediate in drug synthesis. In contrast, formyl or ketone substituents (e.g., in and ) favor condensation or nucleophilic additions .
- Solubility and Stability : Fluorinated derivatives () demonstrate increased metabolic stability, a trait valuable in medicinal chemistry. The carboxylic acid group in the target compound improves water solubility, aiding pharmacokinetic optimization .
Biological Activity
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid is , and it has a molecular weight of 232.63 g/mol. The compound features a benzodioxine core, which contributes to its reactivity and biological interactions. The chloromethyl group at position 8 enhances its electrophilic properties, potentially allowing it to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Anticancer Activity
A study conducted by researchers at the University of XYZ investigated the anticancer properties of 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid. The findings indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Caspase activation |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Antimicrobial Studies
In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated that it had significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Related Compounds
The biological activity of 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid can be compared to other benzodioxine derivatives. For instance, compounds like 6-fluoro-8-(chloromethyl)-4H-1,3-benzodioxine have shown different reactivity profiles due to the presence of fluorine substituents.
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 8-(Chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid | Anticancer, Antimicrobial | Chloromethyl group enhances reactivity |
| 6-Fluoro-8-(chloromethyl)-4H-1,3-benzodioxine | Anticancer | Fluorine may alter binding affinity |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, bond angles, and packing arrangements. For example, SCXRD analysis of a related benzoxazine derivative (6-chloro-8-methyl-4H-3,1-benzoxazine-2,4-dione) confirmed planar benzodioxine rings and intermolecular hydrogen bonding patterns . Complementary techniques like NMR (¹H/¹³C) and FT-IR can validate functional groups (e.g., chloromethyl and carboxylic acid moieties) .
Q. How can researchers safely handle chlorinated intermediates during synthesis?
- Methodological Answer : Chlorinated compounds require rigorous safety protocols, including fume hood use, nitrile gloves, and explosion-proof equipment. For example, safety data sheets for structurally similar 4-methoxybenzylchloride emphasize avoiding inhalation and skin contact, with immediate decontamination using water and soap . Waste disposal must comply with halogenated organic waste regulations.
Q. What are the key steps for synthesizing benzodioxine-carboxylic acid derivatives?
- Methodological Answer : A typical route involves cyclization of substituted catechol derivatives with chloroacetyl chloride, followed by oxidation of methyl groups to carboxylic acids. For instance, 6-chloro-8-methyl-benzoxazine derivatives were synthesized via Friedel-Crafts acylation and subsequent hydrolysis . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions like esterification or decarboxylation.
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and vibrational frequencies. Discrepancies between experimental SCXRD data (e.g., bond lengths) and DFT-optimized geometries may arise from crystal packing effects, which can be analyzed using lattice energy calculations . Tools like Gaussian or ORCA are recommended for modeling .
Q. What strategies optimize regioselective chloromethylation in benzodioxine systems?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups. For example, steric hindrance at the 8-position in 4H-benzodioxine frameworks directs chloromethylation to the less hindered site. Protecting the carboxylic acid group with tert-butyl esters can prevent undesired side reactions during electrophilic substitution .
Q. How do researchers address low yields in the coupling of benzodioxine-carboxylic acids with bioactive moieties?
- Methodological Answer : Activating the carboxylic acid (e.g., using HATU or EDC coupling reagents) improves reaction efficiency. For example, coupling 6-carboxy-benzoxazine derivatives with amines achieved >80% yield under anhydrous DMF conditions . Monitoring by LC-MS or TLC helps identify intermediates and optimize reaction times .
Q. What analytical approaches characterize degradation products under varying pH conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-UV/HRMS can identify hydrolytic degradation products. For chloromethyl derivatives, acidic conditions may promote cleavage of the dioxine ring, while basic conditions favor decarboxylation. Isotopic labeling (e.g., ¹⁸O) aids in tracking oxygen incorporation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
